molecular formula C20H18N2O4S2 B2549262 (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 1012695-17-8

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2549262
CAS No.: 1012695-17-8
M. Wt: 414.49
InChI Key: BSPFZEWTXCUULZ-UHFFFAOYSA-N
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Description

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic compound that features a thiazole ring, a phenyl group, and a sulfonylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thiazole ring, followed by the introduction of the phenyl group and the sulfonylamino moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.

Scientific Research Applications

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonylamino compounds, such as:

  • (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]propionate
  • (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]butyrate

Uniqueness

What sets (2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c23-19(13-21-28(24,25)12-11-16-7-3-1-4-8-16)26-14-18-15-27-20(22-18)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPFZEWTXCUULZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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